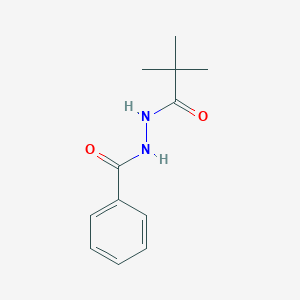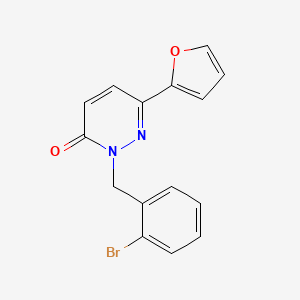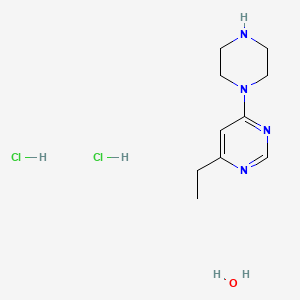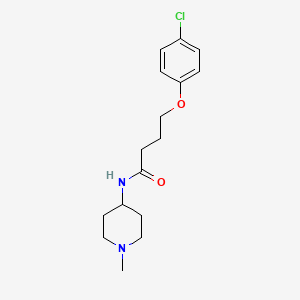![molecular formula C19H30N2O4S B5907002 N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as JNJ-31020028, is a novel and potent selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by heat, protons, and a variety of endogenous and exogenous ligands. It is widely expressed in sensory neurons and plays a critical role in nociception, inflammation, and other physiological processes. JNJ-31020028 has been extensively studied as a tool compound to investigate the function and pharmacology of TRPV1, as well as a potential therapeutic agent for pain and other disorders.
作用机制
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a selective antagonist of TRPV1, which means it blocks the channel's function without affecting other ion channels or receptors. TRPV1 is a tetrameric protein that consists of four subunits, each of which contains six transmembrane domains and a pore-forming loop. This compound binds to a specific site on the outer surface of the channel, which prevents the activation of TRPV1 by various stimuli. The exact mechanism of how this compound blocks TRPV1 is still under investigation, but it is believed to involve the stabilization of a closed conformation of the channel or the disruption of the interaction between the channel and its ligands.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, which are mainly related to the inhibition of TRPV1. In vitro studies have shown that this compound blocks the influx of calcium ions into cells that express TRPV1 and reduces the release of inflammatory mediators, such as substance P and calcitonin gene-related peptide. In vivo studies have shown that this compound reduces thermal hyperalgesia and mechanical allodynia in animal models of pain, inflammation, and other disorders. This compound has also been shown to reduce the frequency and duration of bladder contractions in animal models of overactive bladder.
实验室实验的优点和局限性
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV1, which allows for the specific inhibition of this channel without affecting other ion channels or receptors. Another advantage is its availability as a tool compound, which allows for the investigation of the function and pharmacology of TRPV1 in various experimental settings. One limitation is its relatively low solubility in water, which requires the use of organic solvents for its preparation and administration. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and TRPV1. One direction is the investigation of the role of TRPV1 in various physiological processes, such as thermoregulation, metabolism, and immunity. Another direction is the development of more potent and selective TRPV1 antagonists for the treatment of pain and other disorders. A third direction is the exploration of the potential of TRPV1 as a drug target for the treatment of cancer, diabetes, and other diseases. Overall, this compound and TRPV1 continue to be important subjects of scientific research and drug discovery.
合成方法
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2009. The synthesis method involves the reaction of 3-isopropoxyphenylboronic acid with 3-bromo-1-propanol, followed by the coupling of the resulting alcohol with 4-piperidinecarboxylic acid and the introduction of a methylsulfonyl group using methylsulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the function and pharmacology of TRPV1. It has been shown to block the activation of TRPV1 by capsaicin, heat, and acid in various in vitro and in vivo models. This compound has also been used to study the role of TRPV1 in pain, inflammation, and other physiological processes. For example, this compound has been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. This compound has also been studied as a potential therapeutic agent for other disorders, such as migraine, itch, and overactive bladder.
属性
IUPAC Name |
1-methylsulfonyl-N-[3-(3-propan-2-yloxyphenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-15(2)25-18-8-4-6-16(14-18)7-5-11-20-19(22)17-9-12-21(13-10-17)26(3,23)24/h4,6,8,14-15,17H,5,7,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJAOXUHGMGCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)

![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)



![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)

![N-(3,4-dimethylphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5906988.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)
![N,N-dimethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5906995.png)

